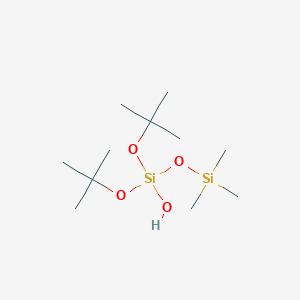
Di-tert-butyl trimethylsilyl hydrogen orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is a chemical compound that features a unique combination of tert-butyl and trimethylsilyl groups attached to an orthosilicate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl trimethylsilyl hydrogen orthosilicate typically involves the reaction of trimethylsilyl chloride with di-tert-butyl orthosilicate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Trimethylsilyl chloride and di-tert-butyl orthosilicate are prepared and purified.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around room temperature, for several hours.
Product Isolation: The reaction mixture is then subjected to purification techniques such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl trimethylsilyl hydrogen orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form orthosilicic acid and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and hydrogen peroxide.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Orthosilicic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl trimethylsilyl hydrogen orthosilicate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of di-tert-butyl trimethylsilyl hydrogen orthosilicate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the orthosilicate core can participate in various chemical reactions. The tert-butyl groups enhance the compound’s stability and solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: A common reagent used in organic synthesis.
Di-tert-butyl Orthosilicate: A precursor in the synthesis of organosilicon compounds.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with similar properties.
Uniqueness
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is unique due to its combination of tert-butyl and trimethylsilyl groups, which provide a balance of stability, reactivity, and solubility. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88221-39-0 |
|---|---|
Molekularformel |
C11H28O4Si2 |
Molekulargewicht |
280.51 g/mol |
IUPAC-Name |
hydroxy-bis[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O4Si2/c1-10(2,3)13-17(12,14-11(4,5)6)15-16(7,8)9/h12H,1-9H3 |
InChI-Schlüssel |
CVKRBMWTBOHEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](O)(OC(C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
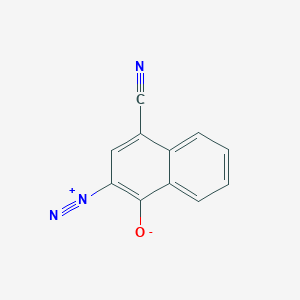
silanol](/img/structure/B14378900.png)
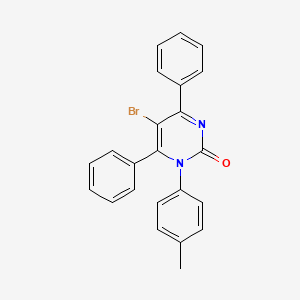
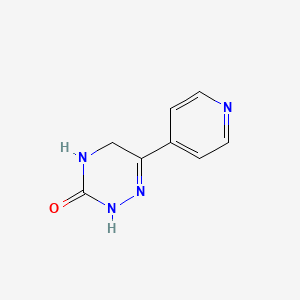
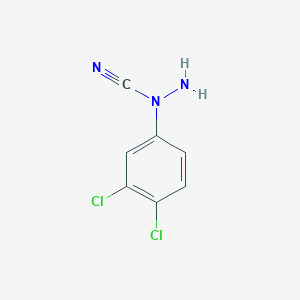

![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
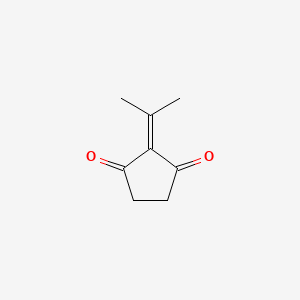
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
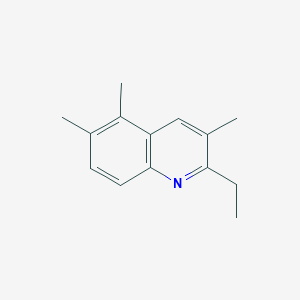
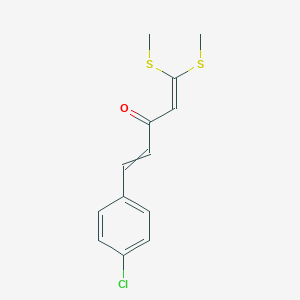
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
